molecular formula C13H11N B075041 9-Methylcarbazole CAS No. 1484-12-4

9-Methylcarbazole

Cat. No. B075041
CAS RN: 1484-12-4
M. Wt: 181.23 g/mol
InChI Key: SDFLTYHTFPTIGX-UHFFFAOYSA-N
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Description

9-Methylcarbazole is a nitrogen-containing polycyclic aromatic hydrocarbon . Its molecular formula is C13H11N and it has a molecular weight of 181.2331 .


Synthesis Analysis

The Claisen-Schmidt condensation of 3-formyl-9-methylcarbazole with various amides of 3-aminoacetophenone yields N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives .


Molecular Structure Analysis

The molecular structure of 9-Methylcarbazole can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

9-Methylcarbazole undergoes Claisen-Schmidt condensation with various amides of 3-aminoacetophenone to yield N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives .


Physical And Chemical Properties Analysis

9-Methylcarbazole has a molecular weight of 181.2331 . It has a solid form with a heat of formation of 103.7 ± 2.4 kJ/mol . The heat of combustion is -6791.4 ± 1.7 kJ/mol .

Scientific Research Applications

Comprehensive Analysis of 9-Methylcarbazole Applications

9-Methylcarbazole is a compound that has garnered significant attention in various scientific research fields due to its unique chemical properties. Below is a detailed analysis of six distinct applications of 9-Methylcarbazole, each within its own dedicated section.

Diabetes Mellitus Treatment: 9-Methylcarbazole derivatives have shown promise in the treatment of diabetes mellitus. These compounds exhibit a range of biological activities, including antihyperglycemic effects. They have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Antitumor Activity: Carbazole derivatives, including 9-Methylcarbazole, have been studied for their antitumor properties . Specific derivatives have demonstrated potential in inhibiting tumor growth and could serve as lead compounds for the development of new anticancer drugs .

Antibacterial and Anti-inflammatory Uses: The antibacterial and anti-inflammatory activities of 9-Methylcarbazole make it a valuable compound in the development of new medications for treating infections and inflammation-related conditions .

Antioxidant Properties: 9-Methylcarbazole and its derivatives are known for their antioxidant properties. These compounds can neutralize free radicals, which may help in preventing oxidative stress-related diseases .

Electropolymerization for Electrode Material: 9-Methylcarbazole has been used in the synthesis of monomers like 2-(9H-carbazole-9-yl) ethyl methacrylate (CzEMA) , which are then electropolymerized to create active electrode materials. These materials have applications in capacitive performances and energy storage .

Thermochemical Data for Material Science: The compound’s thermochemical data, such as its enthalpy of formation and heat capacity , are crucial for material science applications. This data is used in the design and development of new materials with desired thermal properties .

Safety And Hazards

9-Methylcarbazole is classified as having acute toxicity when ingested, causing serious eye damage, and being very toxic to aquatic life with long-lasting effects . It is harmful if swallowed and causes serious eye damage .

Future Directions

Carbazole-based compounds, including 9-Methylcarbazole, have been studied for more than 30 years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

properties

IUPAC Name

9-methylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFLTYHTFPTIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073945
Record name 9H-Carbazole, 9-methyl-
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methylcarbazole

CAS RN

1484-12-4
Record name N-Methylcarbazole
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Record name N-Methylcarbazole
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Record name 9-Methylcarbazole
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Record name 9H-Carbazole, 9-methyl-
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Record name 9-methylcarbazole
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Record name N-METHYLCARBAZOLE
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Synthesis routes and methods I

Procedure details

To a solution of carbazole (1.03 g, 6.16 mmol) in DMC (10 mL), DABCO (0.069 g, 0.62 mmol) is added and the resulting solution is heated to 90-95° C. for 24 h. The reaction is cooled to RT, and diluted with EtOAc (40 mL) and H2O (40 mL). The organic layer is separated and washed in sequence with H2O (50 mL), 10% aqueous citric acid (2×40 mL) and H2O (3×40 mL). The organic layer is dried over anhydrous Na2SO4, filtered and concentrated under vacuum to give 9-methylcarbazole (about 1.08 g, 97%) as a beige solid: 1H NMR (CDCl3) δ8.06 (d, 2H), 7.43 (t, 2H), 7.31 (d, 2H), 7.20 (t, 2H), 3.71 (s, 3H); 13C NMR (CDCl3) δ141.0, 125.7, 122.8, 120.3, 118.9, 108.5, 29.0; MS m/z 181 [M+1]+.
Quantity
1.03 g
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reactant
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0.069 g
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40 mL
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40 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

To a vigourously stirred solution of 10 g of carbazole in 50 ml of acetone, 10 ml methyl sulphate was added, followed by dropwise addition of a solution of 10 g NaOH in 7 ml water. After a few minutes the solution was poured into water. N-methyl carbazole was purified by two ethanol recrystallization, extraction with boiling petroleum ether and another ethanol recrystallization (yield 90% m.p.=88° C.).
Quantity
10 g
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reactant
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50 mL
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reactant
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10 mL
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solvent
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10 g
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7 mL
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Yield
90%

Synthesis routes and methods III

Procedure details

To a solution of carbazole (3.34 g, 20 mmol) in DMF (80 mL) at 0° C. was added NaH (0.72 g, 30 mmol). After heating at 80° C. for 1.5 h, iodomethane (3.4 g, 24 mmol) was added dropwise. The resulting mixture was kept at 80° C. overnight. After cooling down to 0° C., the reaction mixture was carefully quenched with water and extracted with ethyl acetate three times. The combined organic phase was washed with water and brine. Then the organic layer was dried over anhydrous sodium sulfate and the solvent was removed. The residue was purified by silica gel chromatography using petroleum ether and ethyl acetate as eluent (EA:PE=1:5) to afford methylated carbazole 1b (2.78 g) as yellow oil in 77% yield. 1H NMR (400 MHz, CDCl3) δ 8.08 (d, J=8.0 Hz, 2H), 7.46 (t, J=8.0 Hz, 2H), 7.36 (d, J=8.0 Hz, 2H), 7.22 (t, J=8.0 Hz, 2H), 3.79 (s, 3H). 13C NMR (400 MHz, CDCl3) δ 140.9, 125.6, 122.7, 120.2, 118.8, 108.4, 28.9.
Quantity
3.34 g
Type
reactant
Reaction Step One
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Quantity
0.72 g
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reactant
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Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The 9-substituted lower alkyl carbazoles are obtained in almost quantitative yield by the action of a concentrated aqueous solution of sodium or potassium hydroxide upon an acetone solution of carbazole using an appropriate lower alkyl iodide or sulfate. Thus, for example, when an acetone solution of carbazole and methyl sulfate is mixed with an aqueous solution of sodium hydroxide, vigorously shaken and poured into water, an almost quantitative yield of N-methylcarbazole is obtained.
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Synthesis routes and methods V

Procedure details

Perhydro-N-methylcarbazole is catalytically dehydrogenated over a supported Pd or Pt catalyst to provide H2 and N-methylcarbazole (FIG. 6). Sequentially, the N-methyl group is oxidized with air using a copper halide catalyst to yield the N-formyl compound Ill. Because of the very high heat of this oxidative transformation, only an approximately 20% conversion of (II) to (III) should be necessary to provide for the heat of dehydrogenation.
Name
Perhydro-N-methylcarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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